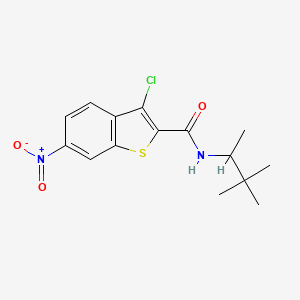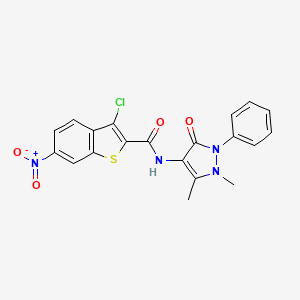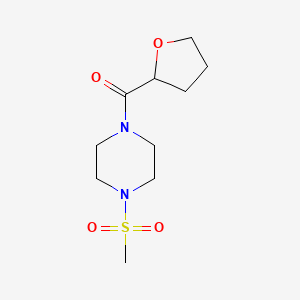![molecular formula C20H21N3O4 B4185336 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4185336.png)
2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide
説明
2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, also known as MNPN, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the benzamide family, which has been shown to have a variety of biological activities, including anticancer, antiviral, and antibacterial properties.
科学的研究の応用
2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to act as a potent inhibitor of the dopamine transporter, which is a key target for the treatment of psychiatric disorders such as depression and addiction. In cancer research, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have antiproliferative effects on various cancer cell lines, including breast, lung, and colon cancer cells. 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been studied for its potential use as a scaffold for the development of new drugs.
作用機序
The mechanism of action of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors in the body. In particular, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This results in increased dopamine levels in the brain, which can have a variety of effects on mood, motivation, and reward.
Biochemical and Physiological Effects:
2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to have a variety of biochemical and physiological effects on the body. In addition to its effects on the dopamine transporter, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has been shown to inhibit the activity of various enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase. 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide has several advantages for use in lab experiments, including its high potency and selectivity for its target receptors and enzymes. However, 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide also has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
There are several potential future directions for the study of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide. One area of research could focus on the development of new drugs based on the 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide scaffold, which could have potential applications in the treatment of various diseases. Another area of research could focus on further understanding the mechanism of action of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide, which could lead to the development of more potent and selective inhibitors of its target receptors and enzymes. Additionally, the potential use of 2-methyl-3-nitro-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide in combination with other drugs or therapies could also be explored.
特性
IUPAC Name |
2-methyl-3-nitro-N-[4-(piperidine-1-carbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-14-17(6-5-7-18(14)23(26)27)19(24)21-16-10-8-15(9-11-16)20(25)22-12-3-2-4-13-22/h5-11H,2-4,12-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGAAHFJAPKRYPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(3-{[(2-furylmethyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)tetrahydro-2-furancarboxamide](/img/structure/B4185257.png)
![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-9H-xanthene-9-carboxamide](/img/structure/B4185262.png)





![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-methyl-3-furamide](/img/structure/B4185306.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]isonicotinamide](/img/structure/B4185338.png)
![1-[2-(3-chlorophenoxy)butanoyl]-4-phenylpiperazine](/img/structure/B4185346.png)
![methyl 2-[(3,3-dimethylbutanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4185352.png)
![3-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4185356.png)
